

Application Note: High-Resolution NMR Characterization of 5-(2-hydroxyethyl)pyrimidin-2-ol

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Compound of Interest

Compound Name:	5-(2-hydroxyethyl)pyrimidin-2-ol
CAS No.:	1537368-00-5
Cat. No.:	B6266391

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Abstract & Strategic Relevance

The characterization of **5-(2-hydroxyethyl)pyrimidin-2-ol** (CAS: Variable depending on tautomer registry) presents a classic challenge in heterocyclic chemistry: distinguishing between tautomeric forms (2-hydroxypyrimidine vs. pyrimidin-2(1H)-one) and verifying regiochemical substitution. This molecule serves as a critical fragment in the synthesis of bioactive nucleoside analogs and kinase inhibitors.

This guide provides a definitive protocol for the structural validation of **5-(2-hydroxyethyl)pyrimidin-2-ol** using ^1H and ^{13}C NMR. It addresses the critical issue of prototropic tautomerism, solvent selection, and the specific spectral signatures required to differentiate the 5-substituted isomer from potential 4-substituted byproducts.

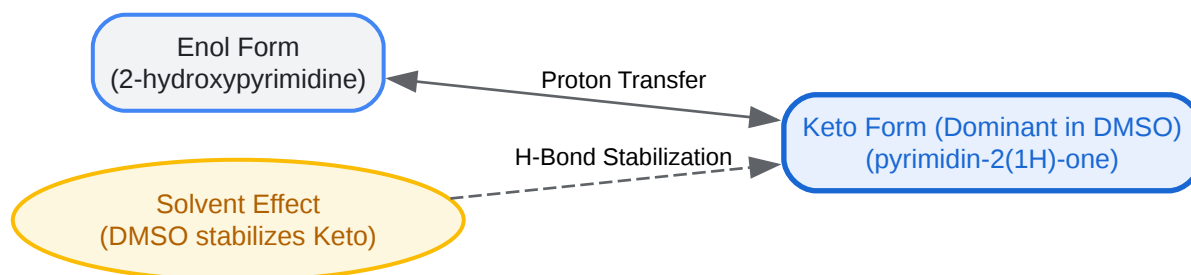
Structural Dynamics & Tautomerism

Before acquiring data, one must understand the dynamic nature of the analyte. In the solid state and in polar aprotic solvents (e.g., DMSO), 2-hydroxypyrimidines predominantly exist as

the oxo-tautomer (pyrimidin-2(1H)-one).

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium and the numbering scheme used for assignment.



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Figure 1: Prototropic tautomerism of 5-substituted 2-hydroxypyrimidines. In DMSO-d₆, the equilibrium strongly favors the Keto form.

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) while maintaining a stable tautomeric state.

Causality: Non-polar solvents like CDCl₃ often lead to broad signals due to intermediate exchange rates and poor solubility. D₂O causes the loss of exchangeable protons (NH, OH), removing critical structural information.

Reagents:

- Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (v/v).
- Analyte: >98% purity **5-(2-hydroxyethyl)pyrimidin-2-ol**.

Workflow:

- Weighing: Transfer 10–15 mg of sample into a clean vial.
- Dissolution: Add 0.6 mL of DMSO-d₆.

- Note: If the sample is hygroscopic, ensure the DMSO is taken from a fresh ampoule to minimize water peaks (~3.33 ppm) which can obscure the ethyl chain signals.
- Transfer: Filter the solution through a small cotton plug into a precision 5mm NMR tube to remove particulates (improves shimming).
- Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes before acquisition.

Instrument Parameters (600 MHz equivalent)

Standard pulse sequences are sufficient, but specific parameters ensure resolution of long-range couplings.

Experiment	Pulse Sequence	Scans (NS)	Relaxation Delay (D1)	Rationale
1H Standard	zg30	16	2.0 s	Quantitative integration.
13C {1H}	zgpg30	512	2.0 s	Detect quaternary carbons (C2, C5).
1H-13C HSQC	hsqcetgp	8	1.5 s	Assign protonated carbons.
1H-13C HMBC	hmbcgp1pndqf	16	1.5 s	Critical: Link side chain to ring (H-alpha to C4/C6).

Results & Discussion: Spectral Assignment

1H NMR Interpretation (DMSO-d6)

The spectrum will display distinct regions: the exchangeable protons, the aromatic ring, and the aliphatic side chain.

Representative Data Table:

Chemical Shift (δ ppm)	Multiplicity	Integral	Assignment	Structural Insight
11.20 - 11.80	Broad Singlet	1H	NH (Ring)	Confirms Keto tautomer (H on N1/N3).
8.20 - 8.40	Singlet (or d, $J < 1\text{Hz}$)	2H	H-4, H-6	Key Identifier. Symmetry indicates 5-substitution. 4-substitution would yield two doublets ($J \sim 5\text{-}7\text{Hz}$).
4.65	Triplet ($J = 5.0\text{ Hz}$)	1H	OH (Side chain)	Visible in dry DMSO; proves terminal alcohol.
3.55	Multiplet (q)	2H	H- β (-CH ₂ -CH ₂ -OH)	Deshielded by oxygen.
2.45	Triplet ($J = 7.0\text{ Hz}$)	2H	H- α (Ring-CH ₂ -)	Benzylic-like position; couples to H- β .

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

13C NMR Interpretation

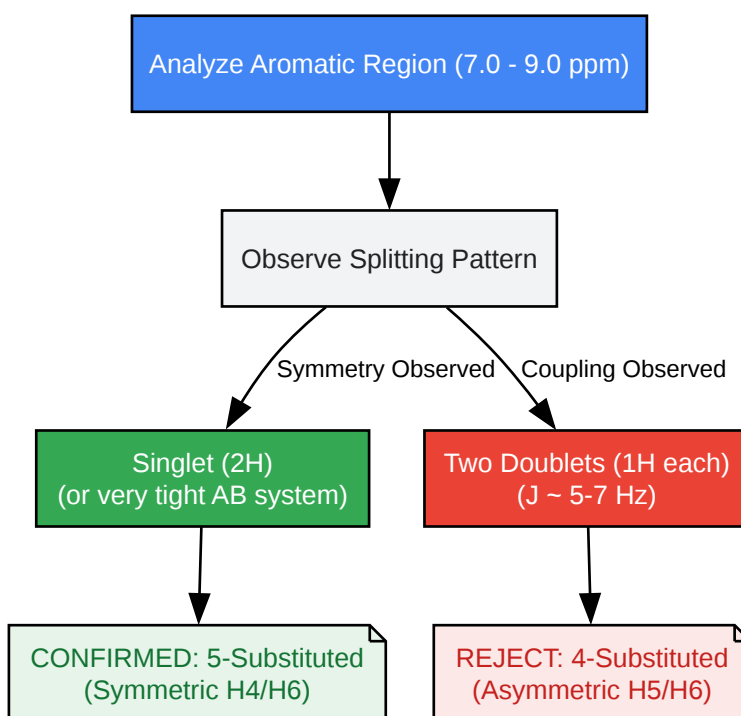
The carbon spectrum confirms the pyrimidine oxidation state and the side chain.

- C-2 (C=O): $\sim 155\text{--}160\text{ ppm}$.^{[1][2]} (Deshielded, characteristic of urea-like carbonyl).
- C-4/C-6: $\sim 150\text{--}155\text{ ppm}$.^[1] (Broadened if tautomerism is slow, but typically sharp in DMSO).
- C-5: $\sim 115\text{--}120\text{ ppm}$. (Shielded relative to C4/C6 due to resonance).

- C- β (Alkyl-O): ~59–61 ppm.
- C- α (Alkyl-Ar): ~30–33 ppm.

Structural Validation Logic

To certify the structure, one must rule out the 4-isomer (a common synthetic impurity). Use the following logic flow:



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Figure 2: Decision tree for distinguishing 5-substituted vs. 4-substituted pyrimidines.

Mechanistic Validation via HMBC

- Experiment: Run ^1H - ^{13}C HMBC.
- Observation: Look for correlation from the H- α (2.45 ppm) protons.
- Confirmation:

- If 5-substituted: H- α should show strong 3-bond correlations to two equivalent/near-equivalent carbons (C4 and C6) at ~150 ppm.
- If 4-substituted: The alkyl protons would correlate to only one adjacent CH (C5) and one quaternary carbon.

Troubleshooting & Tips

- **Water Suppression:** If the sample is wet, the water peak (3.33 ppm) may overlap with the H- β signal (~3.55 ppm). Solution: Use presaturation (zgpr) or dry the sample under vacuum over P2O5 before dissolution.
- **Broad Lines:** If ring protons are broad, it indicates intermediate exchange between tautomers. Solution: Heat the probe to 313 K (40°C) to push the exchange into the fast limit, sharpening the signals.

References

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- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [[Link](#)] (Verified general pyrimidine shifts).
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Sources

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